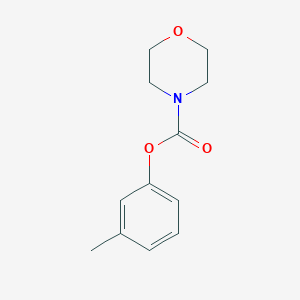

3-Methylphenyl morpholine-4-carboxylate

Description

3-Methylphenyl morpholine-4-carboxylate is a synthetic organic compound characterized by a morpholine ring substituted with a carboxylate ester group linked to a 3-methylphenyl moiety. The methylphenyl group likely enhances lipophilicity and steric bulk compared to simpler aromatic substituents, influencing solubility, bioavailability, and intermolecular interactions .

Properties

IUPAC Name |

(3-methylphenyl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-10-3-2-4-11(9-10)16-12(14)13-5-7-15-8-6-13/h2-4,9H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJGRIHETYJRFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphenyl morpholine-4-carboxylate typically involves the reaction of 3-methylphenyl chloroformate with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

3-Methylphenyl chloroformate+Morpholine→3-Methylphenyl morpholine-4-carboxylate+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methylphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry: 3-Methylphenyl morpholine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, the compound is used to study the interactions of morpholine derivatives with biological targets. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for use in various formulations and products.

Mechanism of Action

The mechanism of action of 3-Methylphenyl morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The morpholine ring can form hydrogen bonds or hydrophobic interactions with the active site of the target protein, leading to inhibition or modulation of its activity. The carboxylate group can also participate in ionic interactions, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key physicochemical and structural differences between 3-methylphenyl morpholine-4-carboxylate and related compounds:

*Estimated based on structural similarity to analogs.

Key Observations:

Substituent Effects on Lipophilicity :

- The trifluoromethyl group in ’s compound increases XLogP3 (4.1) compared to the methyl-substituted analog in (3.6), highlighting the role of fluorine in enhancing hydrophobicity .

- The 3-methylphenyl group in the target compound is less polar than the hydroxymethyl group in ’s derivative, suggesting better membrane permeability .

Steric and Electronic Properties: Chromen-yl derivatives () feature rigid fused-ring systems, which may restrict conformational flexibility compared to the simpler aromatic ring in this compound.

Synthetic Accessibility: High-yield synthetic routes for fluorinated quinoline carboxylates (e.g., ’s 6,7-difluoro derivative) demonstrate the feasibility of incorporating electron-withdrawing groups into similar frameworks, which could inform strategies for synthesizing the target compound .

Biological Activity

3-Methylphenyl morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a 3-methylphenyl group and a carboxylate moiety. Its molecular structure allows for various interactions with biological targets, making it a candidate for drug development.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of morpholine compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for 3-Methylphenyl morpholine derivatives were reported as follows:

- Staphylococcus aureus : MIC = 31.25 μg/mL

- Escherichia coli : MIC = 62.5 μg/mL

- Bacillus subtilis : MIC = 62.5 μg/mL

These values indicate moderate antibacterial efficacy, particularly against Staphylococcus aureus, which is a common pathogen associated with infections .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably:

- The compound exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value (the concentration required to inhibit cell viability by 50%) of approximately 10 µM.

- Comparatively, it showed lesser effects on normal cell lines, suggesting selective toxicity towards cancerous cells, which is a desirable trait in anticancer agents .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function, contributing to its antimicrobial effects.

- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative models, possibly through antioxidant mechanisms .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of morpholine derivatives demonstrated that replacing specific substituents influenced activity levels against various pathogens. The incorporation of the 3-methylphenyl group enhanced activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) compared to traditional antibiotics like nitrofurantoin .

Case Study 2: Cancer Cell Line Studies

In another investigation, the effects of this compound were evaluated on human breast cancer cell lines. Results indicated that treatment led to a decrease in cell viability and induced apoptosis through caspase activation pathways .

Table 1: Antimicrobial Activity of 3-Methylphenyl Morpholine Derivatives

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Bacillus subtilis | 62.5 |

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| MCF-7 | >20 |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Methylphenyl morpholine-4-carboxylate to maximize yield?

- Methodological Answer : Synthesis optimization involves stepwise reactions, including esterification and coupling of the morpholine carboxylate moiety. Key parameters include:

- Reagent stoichiometry : Ensuring molar ratios of reactants (e.g., morpholine-4-carbonyl chloride and 3-methylphenol) are balanced to minimize unreacted intermediates.

- Temperature control : Maintaining temperatures between 0–5°C during coupling to prevent side reactions (e.g., hydrolysis).

- Purification : Use column chromatography or recrystallization with solvents like ethyl acetate/hexane to isolate the pure product .

- Catalyst selection : Employing bases like triethylamine to facilitate deprotonation and accelerate reaction kinetics .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR confirm substituent positions (e.g., methyl group at the phenyl ring) and ester linkage integrity. For example, a singlet at δ 3.7 ppm in NMR indicates the morpholine ring protons .

- Mass spectrometry : High-resolution ESI-MS provides molecular weight validation (e.g., [M+H] peak at m/z 265.3) and fragmentation patterns to verify structural motifs .

- FT-IR : Peaks near 1720 cm confirm the carbonyl stretch of the carboxylate ester .

Q. How do researchers evaluate the preliminary biological activity of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Screen against targets like kinases or proteases using fluorescence-based assays (e.g., ATP-dependent kinase activity).

- Cell viability studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) at concentrations ranging from 1–100 µM.

- Solubility profiling : Use DMSO/PBS mixtures to determine solubility limits for in vitro studies. Poor solubility may require derivatization (e.g., adding polar groups) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data analysis for this compound derivatives?

- Methodological Answer :

- Software tools : Use SHELX programs (e.g., SHELXL) for refinement, particularly for handling twinned crystals or high-resolution data. Validate hydrogen bonding networks using OLEX2 or Mercury .

- Data validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or disorder in the phenyl/morpholine moieties .

- Contingency plans : If crystallography fails, employ DFT calculations (e.g., Gaussian) to model electron density maps and compare with experimental data .

Q. What strategies address conflicting results in structure-activity relationship (SAR) studies for morpholine carboxylate analogs?

- Methodological Answer :

- Comparative analysis : Synthesize analogs with varied substituents (e.g., 4-methyl vs. 3-methylphenyl) and compare IC values against biological targets. For example, a trifluoromethyl group may enhance potency but reduce solubility .

- Statistical modeling : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft’s ) parameters with activity trends .

- Mechanistic studies : Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions. For instance, the morpholine oxygen may form hydrogen bonds with catalytic residues in enzymes .

Q. How can researchers investigate the metabolic stability of this compound in biological systems?

- Methodological Answer :

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors to track metabolite formation via LC-MS. Monitor ester hydrolysis (morpholine ring cleavage) as a primary degradation pathway .

- Isotope labeling : Synthesize -labeled compounds to trace metabolic pathways in vivo.

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.